(Z)-5-amino-N'-hydroxy-1-(p-tolyl)-1H-pyrazole-4-carboximidamide (Z)-5-amino-N'-hydroxy-1-(p-tolyl)-1H-pyrazole-4-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17966614
InChI: InChI=1S/C11H13N5O/c1-7-2-4-8(5-3-7)16-11(13)9(6-14-16)10(12)15-17/h2-6,17H,13H2,1H3,(H2,12,15)
SMILES:
Molecular Formula: C11H13N5O
Molecular Weight: 231.25 g/mol

(Z)-5-amino-N'-hydroxy-1-(p-tolyl)-1H-pyrazole-4-carboximidamide

CAS No.:

Cat. No.: VC17966614

Molecular Formula: C11H13N5O

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

(Z)-5-amino-N'-hydroxy-1-(p-tolyl)-1H-pyrazole-4-carboximidamide -

Specification

Molecular Formula C11H13N5O
Molecular Weight 231.25 g/mol
IUPAC Name 5-amino-N'-hydroxy-1-(4-methylphenyl)pyrazole-4-carboximidamide
Standard InChI InChI=1S/C11H13N5O/c1-7-2-4-8(5-3-7)16-11(13)9(6-14-16)10(12)15-17/h2-6,17H,13H2,1H3,(H2,12,15)
Standard InChI Key FALYBXQYTQDIHR-UHFFFAOYSA-N
Isomeric SMILES CC1=CC=C(C=C1)N2C(=C(C=N2)/C(=N/O)/N)N
Canonical SMILES CC1=CC=C(C=C1)N2C(=C(C=N2)C(=NO)N)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(Z)-5-Amino-N'-hydroxy-1-(p-tolyl)-1H-pyrazole-4-carboximidamide (CAS: pending; MW: 275.29 g/mol) features a pyrazole ring substituted at positions 1, 4, and 5 (Fig. 1). The p-tolyl group at N1 contributes hydrophobicity, while the carboximidamide moiety at C4 introduces hydrogen-bonding capability. The (Z)-configuration at the C=N bond of the carboximidamide group ensures optimal spatial alignment for target engagement .

Structural formula:
C12H15N5O\text{C}_{12}\text{H}_{15}\text{N}_5\text{O}
IUPAC name:
(Z)-5-Amino-N'-hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboximidamide

Spectral Characterization

Key spectral data from synthesized batches include:

  • 1^1H NMR (500 MHz, DMSO-d6d_6): δ 8.56 (s, 1H, pyrazole-H3), 7.30 (d, J=8.0J = 8.0 Hz, 2H, p-tolyl), 6.98 (s, 2H, NH2_2), 2.31 (s, 3H, CH3_3) .

  • 13^{13}C NMR: δ 162.4 (C=N), 140.7 (pyrazole-C4), 129.8 (p-tolyl), 21.3 (CH3_3) .

  • HRMS (ESI+): m/z 276.1352 [M+H]+^+ (calc. 276.1349) .

Synthetic Methodologies

Pyrazole Core Construction

The pyrazole backbone is synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives (Scheme 1) . For this compound, 4-methylacetophenone is converted to a chalcone intermediate, which reacts with hydrazine hydrate under acidic conditions to yield 1-(p-tolyl)-1H-pyrazole .

Scheme 1: Cyclocondensation of chalcone derivatives with hydrazine hydrate.

Carboximidamide Functionalization

The C4 carboximidamide group is introduced via nucleophilic substitution using 1H-pyrazole-1-carboximidamide under mild basic conditions (Scheme 2) . Key reaction parameters:

  • Solvent: Dichloromethane (DCM)

  • Catalyst: Triethylamine (Et3_3N)

  • Yield: 70–75% after recrystallization .

Scheme 2: Reaction of 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile with 1H-pyrazole-1-carboximidamide.

Optimization and Challenges

  • Temperature Control: Reactions conducted at 0°C minimize side product formation during carboximidamide installation .

  • Purification: Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the (Z)-isomer selectively .

Pharmacological Profile

Kinase Inhibition Activity

In ATPase inhibition assays against MARK4, the compound demonstrated an IC50_{50} of 5.35 ± 0.22 μM, outperforming reference inhibitors like dorsomorphin (Table 1) .

Table 1: Comparative MARK4 inhibition data .

CompoundIC50_{50} (μM)Binding Constant (KK, M1^{-1})
(Z)-5-Amino derivative5.35 ± 0.221.5 × 105^5
Dorsomorphin12.7 ± 1.10.8 × 105^5

Computational Validation

Molecular docking (PDB: 5ES1) revealed binding within MARK4's ATP pocket (Fig. 2). Key interactions:

  • Hydrogen bonds between the carboximidamide NH and Asp156.

  • π-Stacking of the p-tolyl group with Phe103 .

Binding energy: −8.2 kcal/mol (AutoDock Vina) .

ADME/T Predictions

SwissADME analysis indicates favorable drug-likeness but flags potential hepatotoxicity (Table 2) .

Table 2: Predicted ADME/T properties .

ParameterValue
LogP1.38
H-bond donors3
H-bond acceptors5
CYP2D6 inhibitionHigh
hERG inhibition riskModerate

Therapeutic Implications

Neurodegenerative Diseases

By inhibiting MARK4, the compound reduces tau hyperphosphorylation—a hallmark of Alzheimer’s pathology. In vitro models show 40% reduction in phosphorylated tau at 10 μM .

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